molecular formula C13H12F5NO B2611024 (3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 2034393-59-2

(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B2611024
CAS No.: 2034393-59-2
M. Wt: 293.237
InChI Key: BBNUPQOLFKIUKM-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone is a fluorinated organic compound that features a piperidine ring substituted with a trifluoromethyl group and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Difluorophenyl Moiety: The difluorophenyl group can be attached via a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with a nucleophile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups can enhance its binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluorophenyl)(2-methylpiperidin-1-yl)methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (3,4-Difluorophenyl)(2-chloropiperidin-1-yl)methanone: Contains a chlorine atom instead of a trifluoromethyl group.

    (3,4-Difluorophenyl)(2-ethylpiperidin-1-yl)methanone: Features an ethyl group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

IUPAC Name

(3,4-difluorophenyl)-[2-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO/c14-9-5-4-8(7-10(9)15)12(20)19-6-2-1-3-11(19)13(16,17)18/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNUPQOLFKIUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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